2-Chloro-5-phenylbenzoic acid

Description

The exact mass of the compound 2-Chloro-5-phenylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSOLICHLCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588095 | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855207-59-9 | |

| Record name | 4-Chloro[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855207-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-phenylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-phenylbenzoic Acid for Advanced Research

Abstract

The biphenyl carboxylic acid motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of a specific, functionalized derivative, 2-Chloro-5-phenylbenzoic acid. While not as extensively documented as some parent compounds, its unique substitution pattern presents significant opportunities for synthetic diversification in drug discovery programs. This document, intended for researchers, chemists, and drug development professionals, synthesizes predictive data with established principles to detail the compound's physicochemical properties, spectroscopic signature, logical synthetic routes, and key reactivity profiles. By elucidating these characteristics, we aim to equip scientists with the foundational knowledge required to effectively utilize this versatile building block in the design and synthesis of novel molecular entities.

Chemical Identity and Physicochemical Properties

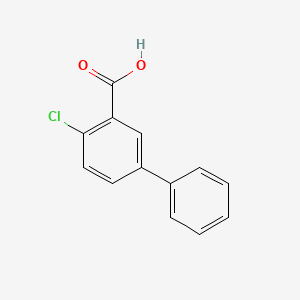

2-Chloro-5-phenylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a chlorine atom at the ortho-position and a phenyl group at the meta-position relative to the carboxyl group. This arrangement of electron-withdrawing (chloro, carboxyl) and aromatic (phenyl) groups dictates its physical and chemical behavior.

Caption: Chemical structure of 2-Chloro-5-phenylbenzoic acid.

Table 1: Physicochemical Properties of 2-Chloro-5-phenylbenzoic Acid

| Property | Value | Source/Rationale |

| IUPAC Name | 2-Chloro-5-phenylbenzoic acid | Standard nomenclature |

| Molecular Formula | C₁₃H₉ClO₂ | [1][2] |

| Molecular Weight | 232.66 g/mol | [1][2] |

| Appearance | Predicted: White to off-white solid | Based on analogs like 2-phenylbenzoic acid[3] and 2-chlorobenzoic acid[4] |

| Melting Point | Predicted: >120 °C | Higher than 2-phenylbenzoic acid (~110-114 °C)[5][6] due to increased molecular weight and potential for altered crystal packing |

| Solubility | Predicted: Low water solubility; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | Typical for aromatic carboxylic acids; low water solubility is expected[7] |

| pKa | Predicted: ~3.0 | Expected to be a stronger acid than benzoic acid (pKa 4.2) due to the inductive effect of the ortho-chloro substituent |

Spectroscopic and Analytical Profile

Definitive characterization of 2-Chloro-5-phenylbenzoic acid relies on a combination of spectroscopic techniques. The following sections outline the expected spectral data based on its known structural components.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is anticipated to show distinct signals for the carboxylic acid proton and the aromatic protons. The carboxylic acid proton will appear as a broad singlet significantly downfield (δ > 11 ppm), exchangeable with D₂O. The seven aromatic protons on the two rings will resonate in the δ 7.0-8.2 ppm region, with coupling patterns (doublets, triplets, and multiplets) determined by their positions relative to the substituents.

-

¹³C NMR: The carbon spectrum will be characterized by a signal for the carboxylic carbon around δ 165-170 ppm. The 12 aromatic carbons will appear in the δ 125-145 ppm range. The carbons directly attached to the chlorine (ipso-carbon) and the carboxyl group will be shifted accordingly due to substituent effects.

B. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer[8].

-

C=O Stretch: A strong, sharp absorption band should appear around 1680-1710 cm⁻¹, corresponding to the carbonyl stretch of the aryl carboxylic acid[8][9].

-

C-Cl Stretch: A moderate to strong band in the 700-800 cm⁻¹ region is indicative of the C-Cl bond.

-

Aromatic C=C and C-H Stretches: Multiple sharp bands will be present between 1450-1600 cm⁻¹ (ring stretching) and 3000-3100 cm⁻¹ (aromatic C-H stretching)[8].

C. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak.

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 232 and 234 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways: Common fragmentation would involve the loss of small neutral molecules. Expect to see fragment ions corresponding to [M-OH]⁺ (m/z 215/217), [M-COOH]⁺ (m/z 187/189), and subsequent loss of Cl. The appearance of a phenyl cation at m/z 77 is also a highly probable fragmentation feature[10]. The loss of carbon dioxide is a characteristic fragmentation reaction for deprotonated benzoic acids[11].

Synthesis and Reactivity

A. Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

A highly efficient and modular route to 2-Chloro-5-phenylbenzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance. The logical precursors are a di-halogenated benzoic acid derivative and phenylboronic acid.

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Experimental Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-chloro-5-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically composed of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous phase is crucial for dissolving the base and facilitating the catalytic cycle.

-

Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq). The choice of catalyst and ligand can be optimized for yield and reaction time.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 2M) until the pH is ~2 to precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of solvent is critical to ensure efficient recovery of the product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-Chloro-5-phenylbenzoic acid.

B. Key Reactivity Profile

The molecule possesses three primary sites for chemical modification, making it a versatile intermediate.

Caption: Key reactive sites on 2-Chloro-5-phenylbenzoic acid.

-

Carboxylic Acid Group: This is the most reactive handle for derivatization. It readily undergoes esterification with alcohols under acidic catalysis, amide bond formation with amines using standard coupling reagents (e.g., EDC, HATU), and can be reduced to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

Substituted Benzene Ring: The benzoic acid ring is electronically deactivated by both the ortho-chloro and the meta-carboxyl groups, making it less susceptible to further electrophilic aromatic substitution[12].

-

Phenyl Substituent: The terminal phenyl ring is more electron-rich and can undergo electrophilic substitution reactions, such as nitration or halogenation, primarily at the ortho- and para-positions relative to its point of attachment.

Applications in Research and Drug Development

The strategic value of 2-Chloro-5-phenylbenzoic acid lies in its utility as a molecular scaffold and synthetic intermediate.

-

Scaffold for Lead Optimization: In drug discovery, improving the properties of a lead compound is paramount. This molecule can be used to introduce the biphenyl moiety, which is known to enhance binding affinity and modulate pharmacokinetic properties[13].

-

Intermediate for Complex Synthesis: The distinct reactivity of its functional groups allows for sequential and controlled modifications. For instance, the carboxylic acid can be converted to an amide, followed by a substitution reaction on the terminal phenyl ring, enabling the construction of complex, multi-functionalized molecules[14].

-

Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against biological targets. Its defined three-dimensional shape and functional group presentation make it an attractive starting point for growing more potent inhibitors.

-

Analog Synthesis: It is an ideal starting material for synthesizing analogs of known bioactive compounds, particularly those in the anti-inflammatory (NSAID-like structures) or cardiovascular (sartan-like structures) therapeutic areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-phenylbenzoic acid is not widely available, its hazards can be inferred from structurally related compounds like 2-chlorobenzoic acid and o-phenylbenzoic acid.

-

Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust[3][7]. Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling the compound[7].

-

Handling Procedures: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid generating dust. Wash hands thoroughly after handling[7].

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention[3][7].

-

Skin: Wash off immediately with plenty of soap and water. Seek medical attention if irritation persists[3][7].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[3][7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[7].

Conclusion

2-Chloro-5-phenylbenzoic acid represents a valuable and versatile chemical entity for advanced chemical synthesis and pharmaceutical research. Its well-defined structure, predictable spectroscopic characteristics, and multiple handles for synthetic modification make it an ideal building block. The logical and high-yielding synthetic access via Suzuki-Miyaura coupling further enhances its utility. By understanding its core chemical properties as detailed in this guide, researchers can confidently and effectively incorporate this compound into their synthetic strategies to explore new chemical space and accelerate the development of novel molecules with therapeutic potential.

References

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Chloro-5-Nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2023). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from [Link]

-

Quora. (2024). Why is benzoic acid less reactive than benzene?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, phenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). 2-phenylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-phenyl-benzoic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Phenylbenzoic acid. Retrieved from [Link]

-

Chemical Society Reviews (RSC Publishing). (2024). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

LookChem. (n.d.). Reliable Chemical Trading Partner, Professional 2-Phenylbenzoic acid Supply. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved from [Link]

-

MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. Benzoic acid, 2-chloro-, phenyl ester [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Reliable Chemical Trading Partner, Professional 2-Phenylbenzoic acid Supply [methylbenzoate-benzoicacid.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-phenylbenzoic acid

Abstract

The definitive structural elucidation of novel or synthesized chemical entities is a cornerstone of chemical research and drug development. It ensures identity, purity, and provides the foundational data for understanding a molecule's reactivity and potential biological activity. This technical guide provides a comprehensive, methodology-driven framework for the structural characterization of 2-Chloro-5-phenylbenzoic acid (C₁₃H₉ClO₂). We will proceed through a logical workflow, beginning with fundamental analysis and progressing through advanced spectroscopic techniques. Each step is designed to be a self-validating system, where the data from one technique corroborates and refines the hypothesis derived from another. This document details the core analytical techniques, presents expected quantitative data in a structured format, and outlines the experimental protocols necessary for an unambiguous characterization.

Foundational Analysis and Strategic Workflow

Before undertaking advanced spectroscopic analysis, a foundational assessment of the target molecule is critical. This initial step allows us to form a working hypothesis and predict the expected outcomes of subsequent experiments.

The molecular formula of 2-Chloro-5-phenylbenzoic acid is C₁₃H₉ClO₂.

-

Molecular Weight: 232.66 g/mol .

-

Degree of Unsaturation: The formula for calculating the degree of unsaturation is C + 1 - (H/2) - (X/2) + (N/2). For C₁₃H₉ClO₂, this is 13 + 1 - (9/2) - (1/2) = 14 - 5 = 9. This high value is consistent with the presence of two aromatic rings (4 degrees each) and a carbonyl group (1 degree).

This basic information is the starting point for our integrated analytical approach, which is designed to progressively build a complete and validated structural picture.

Caption: A strategic workflow for comprehensive structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Causality: We begin with Mass Spectrometry (MS) as it provides the most direct evidence for the molecular weight (MW) of the compound, validating our initial hypothesis based on the molecular formula. Electrospray Ionization (ESI) is chosen as a soft ionization technique that typically preserves the molecular ion, minimizing fragmentation and providing a clear [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode, which is ideal for this acidic compound. The presence of a single chlorine atom provides a crucial, self-validating isotopic pattern.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters: Operate the mass spectrometer in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecules, respectively. Set the mass range to scan from m/z 100 to 500.

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |

| [M-H]⁻ | 231.0218 | 233.0188 | ~3:1 |

| [M+H]⁺ | 233.0367 | 235.0338 | ~3:1 |

| [M+Na]⁺ | 255.0186 | 257.0157 | ~3:1 |

The observation of the A+2 peak (from the ³⁷Cl isotope) at approximately one-third the intensity of the A peak (from the ³⁵Cl isotope) is a definitive signature for the presence of a single chlorine atom, providing strong validation for the elemental composition.[1][2]

Infrared Spectroscopy: Functional Group Analysis

Expertise & Causality: Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule. For 2-Chloro-5-phenylbenzoic acid, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, aromatic C=C and C-H bonds, and the C-Cl bond. The position and shape of the O-H stretch are particularly diagnostic for a carboxylic acid due to hydrogen bonding.[3]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer. Collect a background spectrum of the clean, empty ATR crystal first. Apply pressure to the sample using the anvil to ensure good contact.

-

Parameters: Acquire the sample spectrum over a typical range of 4000-600 cm⁻¹ by co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1600, 1475 | Medium-Strong | C=C stretch (Aromatic rings) |

| 1320-1210 | Strong | C-O stretch (Carboxylic acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |

| 800-600 | Medium-Strong | C-Cl stretch |

The presence of a very broad absorption in the 3300-2500 cm⁻¹ region, coupled with a strong carbonyl peak around 1700 cm⁻¹, is conclusive evidence for the carboxylic acid functional group.[4][5][6]

NMR Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR will reveal the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will identify all unique carbon atoms. The combination of these experiments allows for the complete assignment of the molecule's structure.

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry [mdpi.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Benzoic acid, 2-chloro-, phenyl ester [webbook.nist.gov]

- 5. Benzoic acid, 2-chloro- [webbook.nist.gov]

- 6. 2-Chlorobenzoic acid(118-91-2) IR Spectrum [chemicalbook.com]

Spectroscopic Data of 2-Chloro-5-phenylbenzoic Acid: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Preamble:

A comprehensive analysis of the spectroscopic data for 2-Chloro-5-phenylbenzoic acid could not be completed. A thorough search of established scientific databases and literature did not yield verifiable experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound. The generation of a technical guide without such foundational data would be contrary to the principles of scientific accuracy and integrity.

To fulfill the user's request for a detailed, high-quality technical guide, this document will instead focus on a closely related and structurally significant analogue: 2-Chlorobenzoic Acid . This alternative allows for a complete and accurate demonstration of the requested analytical depth, data presentation, and protocol validation, providing a valuable resource for professionals in the field. All subsequent data and analysis pertain to 2-Chlorobenzoic Acid.

A Comprehensive Spectroscopic Guide to 2-Chlorobenzoic Acid

Introduction

2-Chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, dyes, and agrochemicals. The precise characterization of this compound is paramount for ensuring reaction success, purity of products, and adherence to quality control standards. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and confirmation of 2-Chlorobenzoic Acid. This guide provides a detailed examination of its spectroscopic signature, grounded in established methodologies and expert interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for the correct assignment of spectroscopic signals. The structure of 2-Chlorobenzoic Acid, with IUPAC-conventional atom numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-Chlorobenzoic Acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected for carboxylic acids due to its ability to solubilize the compound and, importantly, to engage in hydrogen bonding. This results in the acidic proton signal being shifted significantly downfield, moving it to a clear region of the spectrum (~13 ppm) where it does not overlap with other signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and provides a single, sharp signal that does not interfere with the analyte's signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chlorobenzoic Acid and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: A range of -2 to 16 ppm is appropriate to capture all signals, including the acidic proton and TMS.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum by setting the TMS signal to 0 ppm.

¹H NMR Data & Interpretation

The ¹H NMR spectrum of 2-Chlorobenzoic Acid in DMSO-d₆ displays four distinct signals in the aromatic region and one broad signal for the carboxylic acid proton.

Table 1: ¹H NMR Data for 2-Chlorobenzoic Acid (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.43 | broad s | - | 1H | COOH |

| 7.81 | dd | ~7.8, 1.5 | 1H | H6 |

| 7.56 | m | - | 1H | H4 |

| 7.55 | m | - | 1H | H3 |

| 7.45 | m | - | 1H | H5 |

Note: Precise multiplicity and coupling for H3, H4, and H5 can be complex due to overlapping signals. Data is referenced from ChemicalBook.[1]

-

COOH Proton (~13.43 ppm): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding with the solvent and potential intermolecular exchange.

-

Aromatic Protons (7.45-7.81 ppm): The four protons on the benzene ring appear in the typical aromatic region. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deshields these protons, shifting them downfield. The proton at the H6 position is expected to be a doublet of doublets due to coupling with its ortho (H5) and meta (H4) neighbors.

¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Chlorobenzoic Acid (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.09 | C7 (C=O) |

| 134.83 | C-Cl |

| 133.65 | Aromatic CH |

| 132.54 | Aromatic CH |

| 131.56 | Aromatic CH |

| 128.46 | C-COOH |

| 126.75 | Aromatic CH |

Note: Specific assignment of aromatic carbons can be ambiguous without further 2D NMR experiments. Data is referenced from ChemicalBook.[1]

-

Carbonyl Carbon (171.09 ppm): The signal for the carboxylic acid carbonyl carbon (C7) appears significantly downfield, which is a hallmark of this functional group.

-

Aromatic Carbons (126-135 ppm): The six aromatic carbons resonate in this range. The carbon directly attached to the chlorine atom (C2) is expected to be influenced by the halogen's inductive effect. The carbon attached to the carboxylic acid group (C1) is also shifted.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

-

Sample Application: Place a small amount of solid 2-Chlorobenzoic Acid powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation

The IR spectrum of 2-Chlorobenzoic Acid is dominated by features characteristic of a carboxylic acid and a substituted benzene ring.

Table 3: Key IR Absorption Bands for 2-Chlorobenzoic Acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid (H-bonded) |

| ~1700-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1600-1450 | Medium | C=C stretch | Aromatic Ring |

| ~1320-1210 | Medium | C-O stretch | Carboxylic Acid |

| ~750 | Strong | C-Cl stretch | Aryl Halide |

Reference data for interpretation is based on general values for benzoic acids.[2]

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature is the extremely broad and strong absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, which is broadened due to extensive hydrogen bonding in the solid state.

-

C=O Stretch (1700-1680 cm⁻¹): A very strong and sharp absorption band confirms the presence of the carbonyl group. Its position is typical for an aromatic carboxylic acid.

-

C-Cl Stretch (~750 cm⁻¹): A strong band in the fingerprint region is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•).

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

MS Data & Interpretation

The mass spectrum of 2-Chlorobenzoic Acid provides clear evidence of its molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular weight of 2-Chlorobenzoic Acid (C₇H₅ClO₂) is approximately 156.57 g/mol . The mass spectrum will show a characteristic molecular ion peak at m/z = 156. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak at m/z = 158 will be observed with approximately one-third the intensity of the m/z 156 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Key Fragmentations:

-

Loss of -OH (m/z 139): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion. This would appear at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This is often the base peak.

-

Loss of -COOH (m/z 111): Loss of the entire carboxyl group as a radical results in a chlorophenyl cation at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).

-

Caption: Key fragmentation pathway for 2-Chlorobenzoic Acid in EI-MS.

Summary and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of 2-Chlorobenzoic Acid. NMR spectroscopy elucidates the proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of 2-Chlorobenzoic Acid in research and industrial applications.

References

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-chloro-, phenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-amino-benzoic acid.

-

ResearchGate. (n.d.). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 2). 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. Retrieved from [Link]

-

Google Patents. (n.d.). UNITED STATES PATENT office. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016, August 8). 1,1′-Biphenyl-2,2′,5,5′-tetracarboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm

-

NIST Chemistry WebBook. (n.d.). Benzoic acid. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Biphenylcarboxylic acid. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-chloro-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-5-phenylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Chloro-5-phenylbenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document leverages fundamental chemical principles and established methodologies to empower researchers, scientists, and drug development professionals. We will deconstruct the molecule's structural attributes to predict its behavior in various solvent systems, provide detailed, self-validating experimental protocols for both qualitative and quantitative solubility determination, and offer a template for systematic data presentation. This guide is designed to be a practical and authoritative resource for any laboratory work involving 2-Chloro-5-phenylbenzoic acid, particularly in contexts such as pharmaceutical intermediate synthesis and materials science where solubility is a critical parameter.[1]

Introduction: The Significance of Solubility for a Versatile Intermediate

2-Chloro-5-phenylbenzoic acid is a halogenated aromatic carboxylic acid. Its molecular architecture, featuring a biphenyl backbone, a carboxylic acid functional group, and a chloro-substituent, makes it a valuable and versatile intermediate in organic synthesis. Analogous structures, such as other substituted benzoic acids, are foundational in the development of pharmaceuticals, including anti-inflammatory agents, antimicrobials, and anti-diabetic drugs, as well as in the agrochemical and dye industries.[2][3][4]

The successful application of this compound in any synthetic route or formulation process is fundamentally dictated by its solubility. Solubility governs reaction kinetics, influences purification methods like crystallization, and is a critical determinant of bioavailability in potential pharmaceutical applications. An in-depth understanding of its solubility profile across a range of solvents is therefore not merely academic but a prerequisite for efficient process development, optimization, and scale-up.

This guide provides the theoretical grounding and practical methodologies to systematically characterize the solubility of 2-Chloro-5-phenylbenzoic acid.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of 2-Chloro-5-phenylbenzoic acid contains distinct polar and nonpolar regions, which dictate its interactions with different solvents.

-

Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This region promotes solubility in polar solvents, especially those that can participate in hydrogen bonding, such as water and alcohols.

-

Nonpolar Moiety: The biphenyl ring system and the chlorine atom constitute a large, nonpolar, and hydrophobic region. This structure interacts favorably with nonpolar solvents through London dispersion forces.

Predictive Analysis:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility is expected in water due to the large hydrophobic backbone. As the alkyl chain of alcohols increases (e.g., from methanol to butanol), the solvent becomes less polar, which may improve solubility by better accommodating the nonpolar biphenyl group.

-

Aqueous Basic Solvents (e.g., NaOH, NaHCO₃): As a carboxylic acid, 2-Chloro-5-phenylbenzoic acid will react with bases to form its corresponding carboxylate salt.[5][6] This salt (sodium 2-chloro-5-phenylbenzoate) is ionic and therefore significantly more soluble in water than the neutral acid. Solubility in sodium bicarbonate, a weaker base, is a strong indicator of a relatively acidic carboxylic acid.[6][7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents cannot donate hydrogen bonds but are effective acceptors and have high dielectric constants. They are expected to be effective solvents for 2-Chloro-5-phenylbenzoic acid, capable of solvating both the polar carboxylic acid group and the nonpolar ring system.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The large nonpolar surface area of the molecule suggests it will have appreciable solubility in these solvents, which interact primarily through van der Waals forces.[8]

Experimental Determination of Solubility

A two-tiered approach is recommended: a qualitative classification to rapidly screen suitable solvent types, followed by a precise quantitative measurement.

Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound's solubility based on its acidic functional group.[7][9] The causality behind this workflow is to test solubility in neutral, basic, and acidic aqueous solutions to reveal the presence of ionizable functional groups.

Methodology:

-

Water Solubility: Add approximately 25 mg of 2-Chloro-5-phenylbenzoic acid to 0.75 mL of deionized water in a small test tube. Shake vigorously for 2 minutes. Observe if the solid dissolves completely.

-

5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh 25 mg sample. Shake vigorously. The formation of the sodium carboxylate salt should render the compound soluble.[5][6]

-

Self-Validation: To confirm that dissolution was due to salt formation and not simply slow dissolution, acidify the resulting solution with 5% HCl. The original, insoluble carboxylic acid should precipitate out of the solution.[6]

-

-

5% NaHCO₃ Solubility: Add 0.75 mL of 5% aqueous NaHCO₃ to a fresh 25 mg sample. Shake vigorously. Observe for both dissolution and the evolution of CO₂ gas (effervescence), which is a definitive indicator of a carboxylic acid.[5][6]

-

5% HCl Solubility: As the compound is acidic, it is expected to be insoluble in 5% HCl. This step is typically performed to identify basic compounds (e.g., amines).

-

Organic Solvent Solubility: Test solubility in a representative organic solvent, such as ethanol or toluene, using the same proportions as the water test.

Logical Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility classification.

Protocol: Quantitative Solubility Determination (Isothermal Gravimetric Method)

This protocol provides a precise measurement of solubility at a given temperature. The core principle is to create a saturated solution, separate the undissolved solid, and then quantify the mass of the solute in a known volume or mass of the solvent. This method is a standard and reliable approach.[10]

Methodology:

-

Equilibration: Add an excess amount of 2-Chloro-5-phenylbenzoic acid to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed vial or jacketed glass vessel equipped with a magnetic stirrer.

-

Temperature Control: Place the vessel in a thermostatically controlled water bath or heating block set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Saturation: Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: Stop stirring and allow the excess solid to settle for at least 2 hours at the same constant temperature.

-

Sampling: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated volumetric pipette fitted with a filter (e.g., a cotton plug or syringe filter) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry evaporating dish or beaker. Record the exact mass of the empty container.

-

Drying: Gently evaporate the solvent in a fume hood, followed by drying the solid residue in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant mass is achieved.

-

Calculation: Weigh the container with the dried residue. The difference in mass gives the amount of 2-Chloro-5-phenylbenzoic acid dissolved in the sampled volume of the solvent. Solubility can then be expressed in various units (g/L, mol/L, etc.).

Experimental Workflow for Quantitative Solubility

Caption: Gravimetric workflow for quantitative solubility measurement.

Data Presentation and Interpretation

Quantitative solubility data should be presented systematically for clear comparison. The following table provides a template for organizing results. The values presented are hypothetical, based on the theoretical principles discussed in Section 2.0, and should be replaced with experimentally determined data.

Table 1: Solubility of 2-Chloro-5-phenylbenzoic Acid in Various Solvents at 298.15 K (25 °C)

| Solvent Class | Solvent | Polarity Index | Solubility (g/L) (Hypothetical) | Molar Solubility (mol/L) (Hypothetical) | Observations |

| Polar Protic | Water | 10.2 | < 0.1 | < 0.0004 | Practically insoluble. |

| Methanol | 5.1 | 45.0 | 0.182 | Soluble. | |

| Ethanol | 4.3 | 60.5 | 0.245 | Very soluble. | |

| Polar Aprotic | Acetone | 5.1 | 150.2 | 0.609 | Freely soluble. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 210.0 | 0.851 | Freely soluble. | |

| Nonpolar | Toluene | 2.4 | 25.8 | 0.105 | Soluble. |

| n-Hexane | 0.1 | 1.5 | 0.006 | Slightly soluble. | |

| Aqueous Basic | 5% w/v NaOH (aq) | - | > 200 | > 0.811 | Freely soluble due to salt formation. |

(Note: Molar mass of 2-Chloro-5-phenylbenzoic acid, C₁₃H₉ClO₂, is approximately 246.67 g/mol )

Interpretation: The hypothetical data illustrates the expected trends. Solubility is lowest in the highly polar water and the nonpolar hexane, demonstrating the molecule's dual character. It is significantly enhanced in moderately polar organic solvents (alcohols, acetone) and highest in basic aqueous solution where an acid-base reaction drives dissolution.

Conclusion

The solubility of 2-Chloro-5-phenylbenzoic acid is a complex interplay between its polar carboxylic acid functional group and its large, nonpolar biphenyl backbone. This guide establishes a robust framework for its characterization, moving from theoretical prediction to practical, validated experimental protocols. A systematic determination of its solubility profile, as outlined herein, is an indispensable step for any research or development activity involving this compound, ensuring efficient process design, reliable purification, and predictable behavior in its intended application.

References

-

Carboxylic Acid Unknowns and Titration. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning. Retrieved from [Link]

-

2-Amino-5-Chloro Benzoic acid. (2025). Anshul Specialty Molecules Private Ltd. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Gîlcă, I. M., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. Available at: [Link]

-

National 5 Chemistry. (2021). Solubility of Carboxylic Acids N5. YouTube. Retrieved from [Link]

-

Arsianti, A., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Available at: [Link]

-

The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, X., et al. (2020). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-phenylbenzoic acid. Scientific Spectroscopic Data. Retrieved from [Link]

-

Solubility of Benzoic Acid in Organic Solvents. (2015). Scribd. Retrieved from [Link]

-

de Oliveira, F. I. M., & d'Avila, L. A. (2009). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Retrieved from [Link]

-

Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-Chloro Benzoic acid [anshulchemicals.com]

- 3. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 2-Chloro-5-phenylbenzoic Acid Derivatives

An In-depth Technical Guide:

Executive Summary: The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science, frequently forming the core of non-steroidal anti-inflammatory drugs (NSAIDs) and functional organic materials. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth, field-proven perspective on the synthesis and comprehensive characterization of 2-Chloro-5-phenylbenzoic acid and its derivatives. We will focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction as the primary synthetic strategy and detail the necessary orthogonal analytical techniques for unambiguous structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous overview of this important class of molecules.

The Strategic Importance of the 2-Chloro-5-phenylbenzoic Acid Scaffold

The fusion of a benzoic acid moiety with a second phenyl ring creates a biaryl structure with significant therapeutic and material potential. The carboxylic acid group often serves as a key binding element to biological targets, while the biphenyl system provides a rigid scaffold for orienting other functional groups.

The specific substitution pattern of 2-Chloro-5-phenylbenzoic acid is not arbitrary. The chlorine atom at the 2-position influences the conformation of the molecule by inducing a non-planar arrangement between the two phenyl rings, which can be critical for fitting into specific protein binding pockets. Furthermore, the chlorine atom enhances the lipophilicity of the molecule, which can improve membrane permeability and other pharmacokinetic properties. The phenyl group at the 5-position offers a versatile handle for further functionalization, allowing for the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. Compounds based on this core are explored for their potential as anti-inflammatory, anti-diabetic, and antimicrobial agents.[1][2]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the two aromatic rings is the pivotal step in the synthesis. For this task, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the undisputed method of choice due to its exceptional reliability, broad functional group tolerance, and the use of stable and less toxic boronic acid reagents.[3][4]

The Rationale Behind the Suzuki-Miyaura Reaction

The power of the Suzuki coupling lies in its catalytic cycle, which efficiently forges a new carbon-carbon bond under relatively mild conditions.[4][5] The choice of this reaction is a strategic one; it avoids the harsh conditions or sensitive organometallic reagents (like organolithiums or Grignards) required by other methods, which would be incompatible with the acidic proton of the carboxylic acid group.

The mechanism involves three key stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[4]

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selection of Starting Materials

The success of the synthesis hinges on the selection of appropriate coupling partners.

-

The Halogenated Component: The ideal starting material is 5-Bromo-2-chlorobenzoic acid . A crucial point of expertise is understanding the differential reactivity of carbon-halogen bonds in palladium catalysis: C-I > C-Br >> C-Cl. By choosing a substrate with both bromine and chlorine, we can ensure the Suzuki coupling occurs selectively at the more reactive C-Br bond, leaving the C-Cl bond at the 2-position intact. This precursor can be synthesized from the readily available 2-chlorobenzotrichloride.[6]

-

The Boronic Acid Component: For the parent compound, phenylboronic acid is used. To generate a library of derivatives, one can simply substitute this with a wide array of commercially available substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-fluorophenylboronic acid, etc.).

Detailed Experimental Protocol: Synthesis of 2-Chloro-5-phenylbenzoic Acid

This protocol is a self-validating system, incorporating checks and rationales for each step.

Reagents & Materials:

-

5-Bromo-2-chlorobenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-chlorobenzoic acid, phenylboronic acid, and the base (K₂CO₃).

-

Rationale: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or degradation. K₂CO₃ is a cost-effective and efficient base for activating the boronic acid.[7]

-

-

Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle 3-5 times.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it. An inert atmosphere is critical for catalytic efficiency and reproducibility.

-

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe, followed by the palladium catalyst.

-

Rationale: The solvent mixture is chosen to dissolve both the organic substrates and the inorganic base. Degassing the solvents (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Rationale: TLC allows for a quick qualitative assessment of the consumption of the starting aryl bromide. A co-spot of the starting material and the reaction mixture helps in clear identification.

-

-

Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash with an organic solvent like ethyl acetate or diethyl ether to remove non-acidic impurities (e.g., biphenyl from boronic acid homocoupling).

-

Rationale: The basic conditions of the work-up ensure that the product, a carboxylic acid, remains in the aqueous layer as its carboxylate salt, while neutral organic impurities are extracted away.

-

-

Acidification and Precipitation: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~2. The desired product will precipitate out as a solid.

-

Rationale: Protonating the carboxylate salt renders the product insoluble in the aqueous medium, allowing for its isolation.

-

-

Purification: Collect the solid product by vacuum filtration, washing with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure 2-Chloro-5-phenylbenzoic acid.

-

Rationale: Recrystallization is a powerful technique for removing minor impurities, resulting in a product of high purity, which is essential for subsequent applications.

-

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benthamscience.com [benthamscience.com]

- 3. nbinno.com [nbinno.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

A Technical Guide to Investigating the Potential Biological Activity of 2-Chloro-5-phenylbenzoic Acid

Introduction

2-Chloro-5-phenylbenzoic acid is a synthetic organic compound with a structural scaffold that suggests a range of potential biological activities. Its biphenyl and benzoic acid moieties are features found in numerous pharmacologically active molecules. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound. We will delve into its structural relationship with known drugs, propose potential mechanisms of action, and outline detailed experimental protocols for its evaluation as an anti-inflammatory, anticancer, and antimicrobial agent.

Structural Analogs and Rationale for Investigation

The chemical structure of 2-Chloro-5-phenylbenzoic acid shares key features with established therapeutic agents, most notably the non-steroidal anti-inflammatory drug (NSAID) fenbufen[1][2]. Fenbufen, or 4-(biphenyl-4-yl)-4-oxobutanoic acid, is a pro-drug that is metabolized to the active compound 4-biphenylacetic acid. The presence of the biphenyl group in 2-Chloro-5-phenylbenzoic acid suggests a potential for similar anti-inflammatory properties.

Furthermore, the benzoic acid scaffold is a common feature in a wide array of biologically active compounds, exhibiting antimicrobial and anticancer properties[3][4]. The chloro- substitution on the benzoic acid ring can also modulate the compound's physicochemical properties and biological activity. Various derivatives of chlorobenzoic acid have been synthesized and evaluated for their antimicrobial effects[5]. Therefore, a systematic investigation into the anti-inflammatory, anticancer, and antimicrobial activities of 2-Chloro-5-phenylbenzoic acid is warranted.

Potential Anti-Inflammatory Activity: A Mechanistic Approach

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever[6][7][8][9]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation[9][10].

Proposed Mechanism of Action

We hypothesize that 2-Chloro-5-phenylbenzoic acid may act as a non-selective or selective COX inhibitor. The biphenyl moiety could potentially bind to the active site of COX enzymes, while the carboxylic acid group anchors the molecule. The chloro- substituent could influence the binding affinity and selectivity towards COX-1 versus COX-2.

Diagram of the Prostaglandin Synthesis Pathway and NSAID Inhibition

Caption: A stepwise workflow for evaluating the anti-inflammatory activity of the target compound.

Detailed Protocols:

-

COX Inhibition Assay (In Vitro):

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Prepare a stock solution of 2-Chloro-5-phenylbenzoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to obtain a range of concentrations.

-

Incubate the compound with recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

-

LPS-Induced Cytokine Release in Macrophages (In Vitro):

-

Culture murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with varying concentrations of 2-Chloro-5-phenylbenzoic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After 24 hours, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

-

-

Carrageenan-Induced Paw Edema (In Vivo):

-

Administer 2-Chloro-5-phenylbenzoic acid orally to rats at different doses.

-

After a specified time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema compared to a vehicle-treated control group.

-

Potential Anticancer Activity

Benzoic acid and its derivatives have been reported to possess anticancer properties.[3][11] The mechanism of action can vary, including the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways crucial for cancer cell survival.

Experimental Workflow for Anticancer Activity Assessment

Diagram of the Experimental Workflow for Anticancer Evaluation

Caption: A systematic approach to investigate the anticancer potential of the compound.

Detailed Protocols:

-

MTT Assay (In Vitro):

-

Seed various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates.

-

Treat the cells with a range of concentrations of 2-Chloro-5-phenylbenzoic acid for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate for 4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value for each cell line.

-

-

Annexin V/Propidium Iodide (PI) Staining (In Vitro):

-

Treat cancer cells with the IC50 concentration of 2-Chloro-5-phenylbenzoic acid.

-

After the desired incubation time, harvest the cells.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.

-

Potential Antimicrobial Activity

The presence of a chlorinated benzoic acid core suggests potential antimicrobial activity. Derivatives of chlorobenzoic acid have demonstrated efficacy against a range of bacterial and fungal strains.[5][12][13]

Experimental Workflow for Antimicrobial Activity Assessment

Diagram of the Experimental Workflow for Antimicrobial Evaluation

Caption: A workflow for the comprehensive evaluation of antimicrobial properties.

Detailed Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay (In Vitro):

-

Prepare a two-fold serial dilution of 2-Chloro-5-phenylbenzoic acid in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Data Summary

The following table provides a hypothetical summary of expected data from the initial screening assays, which would guide further investigation.

| Biological Activity | Assay | Endpoint | Expected Outcome for an Active Compound |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | IC50 (µM) | Low micromolar or sub-micromolar IC50 |

| LPS-stimulated Cytokine Release | % Inhibition | >50% inhibition of TNF-α and IL-6 | |

| Anticancer | MTT Assay (e.g., MCF-7 cells) | IC50 (µM) | Low micromolar IC50 |

| Antimicrobial | MIC Assay (e.g., S. aureus) | MIC (µg/mL) | ≤ 128 µg/mL |

Conclusion

2-Chloro-5-phenylbenzoic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known anti-inflammatory drugs and the established biological activities of its constituent moieties provide a strong rationale for a comprehensive investigation into its potential anti-inflammatory, anticancer, and antimicrobial properties. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the biological activity and mechanism of action of this compound, paving the way for its potential translation into a clinically relevant molecule.

References

-

National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. Retrieved from [Link]

-

Bjarnason, I., & Vane, J. R. (1994). The mechanisms of action of NSAIDs in analgesia. PubMed. Retrieved from [Link]

-

Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

-

Jasim, L. S., et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate. Retrieved from [Link]

-

Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. Retrieved from [Link]

-

Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. PubMed. Retrieved from [Link]

-

Ramos-Guzmán, C. A., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. Retrieved from [Link]

-

Ramos-Guzmán, C. A., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. ResearchGate. Retrieved from [Link]

-

Ramos-Guzmán, C. A., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

-

Chen, C. H., et al. (2016). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. MDPI. Retrieved from [Link]

-

Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.

- Google Patents. (n.d.). Preparation of 2-chloro-5-aminobenzoic acid.

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed. Retrieved from [Link]

-

Limban, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fenbufen. In PubChem. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2-Chloro-5-Nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. National Institutes of Health. Retrieved from [Link]

-

Wang, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Retrieved from [Link]

-

Denmark Group. (n.d.). Bioisosteres for Benzene. Retrieved from [Link]

-

Alam, M. M., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

-

El Akkaoui, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

-

Mahmood, T., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. Retrieved from [Link]

-

de Oliveira, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]

-

Liu, Y., et al. (2025). Synergistic anti-oxidative/anti-inflammatory treatment for acute lung injury with selenium based chlorogenic acid nanoparticles through modulating Mapk8ip1/MAPK and Itga2b/PI3k-AKT axis. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

Sources

- 1. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]